molecular formula C7H8ClNO B1593147 3-(Chloromethyl)-5-cyclopropylisoxazole CAS No. 1060817-59-5

3-(Chloromethyl)-5-cyclopropylisoxazole

Cat. No.: B1593147
CAS No.: 1060817-59-5
M. Wt: 157.6 g/mol
InChI Key: OISWOVQSPFYQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-cyclopropylisoxazole is an organic compound that features a chloromethyl group attached to an isoxazole ring, which is further substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-cyclopropylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with chloromethyl ketone, followed by cyclization to form the isoxazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-cyclopropylisoxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the isoxazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted isoxazoles, while oxidation and reduction reactions can introduce or modify functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Chloromethyl)-5-cyclopropylisoxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-cyclopropylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group and isoxazole ring contribute to the compound’s stability and specificity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-methylisoxazole: Similar structure but with a methyl group instead of a cyclopropyl group.

    3-(Chloromethyl)-5-phenylisoxazole: Contains a phenyl group, offering different electronic and steric properties.

    3-(Chloromethyl)-5-isopropylisoxazole: Features an isopropyl group, affecting its reactivity and applications.

Uniqueness

3-(Chloromethyl)-5-cyclopropylisoxazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in the synthesis of compounds with specific properties and in applications where stability and reactivity are crucial.

Properties

IUPAC Name

3-(chloromethyl)-5-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-4-6-3-7(10-9-6)5-1-2-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISWOVQSPFYQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649345
Record name 3-(Chloromethyl)-5-cyclopropyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-59-5
Record name 3-(Chloromethyl)-5-cyclopropylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060817-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-cyclopropyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-cyclopropyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-5-cyclopropylisoxazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-cyclopropylisoxazole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-5-cyclopropylisoxazole
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-5-cyclopropylisoxazole
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-5-cyclopropylisoxazole
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-5-cyclopropylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.